molecular formula C13H17BrO B13191610 (([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene

(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene

Cat. No.: B13191610
M. Wt: 269.18 g/mol
InChI Key: GFSMQNVQXJPLKE-UHFFFAOYSA-N
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Description

“(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is characterized by a benzene ring attached to a cyclobutyl group, which is further substituted with a bromomethyl group and a methoxymethyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be attached through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with a benzene ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

“(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (([1-(Chloromethyl)cyclobutyl]methoxy)methyl)benzene
  • (([1-(Iodomethyl)cyclobutyl]methoxy)methyl)benzene
  • (([1-(Hydroxymethyl)cyclobutyl]methoxy)methyl)benzene

Uniqueness

“(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene” is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

[1-(bromomethyl)cyclobutyl]methoxymethylbenzene

InChI

InChI=1S/C13H17BrO/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

GFSMQNVQXJPLKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

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